2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

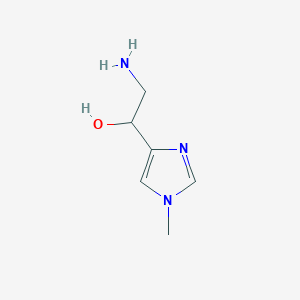

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of glyoxal with ammonia, followed by subsequent modifications to introduce the desired substituents . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel or aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, tosylates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

CAS Number: 1537473-20-3

IUPAC Name: 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol

The compound features an imidazole ring, which is crucial for its biological activity and interaction with various biomolecules.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological systems. Its imidazole structure is known to mimic histidine, which plays a significant role in enzyme catalysis and protein function.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of imidazole derivatives and their inhibitory effects on specific enzymes involved in cancer metabolism. The findings indicated that compounds similar to 2-amino derivatives exhibited significant inhibitory activity against target enzymes, suggesting potential therapeutic applications in oncology .

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme kinetics and mechanisms. Its ability to form hydrogen bonds and coordinate with metal ions makes it a valuable ligand in metalloprotein studies.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Carbonic Anhydrase | 15 | |

| 2-Amino Analog | Aldose Reductase | 25 |

Material Science

Research has also focused on the incorporation of imidazole derivatives into polymer matrices, enhancing properties such as thermal stability and mechanical strength. These materials are being explored for use in coatings and composites.

Case Study:

A publication highlighted the synthesis of polyimide films incorporating imidazole-based compounds, which demonstrated improved thermal properties compared to traditional polyimides. The study suggested applications in aerospace materials where high thermal resistance is critical .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.

Histamine: A biogenic amine derived from histidine, playing a role in immune responses and neurotransmission.

Imidazole: The parent compound of the imidazole family, used in various chemical and pharmaceutical applications.

Uniqueness

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biologische Aktivität

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol, also known as 1-methylhistamine, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is integral to its biological activity. Its molecular formula is C6H11N3O, and it possesses a hydroxyl group that contributes to its solubility in polar solvents, enhancing its bioavailability in biological systems .

Target of Action:

this compound primarily targets histamine receptors, functioning as a metabolite of histamine. This interaction plays a crucial role in various physiological processes, including immune responses and neurotransmission.

Mode of Action:

The compound exhibits a broad spectrum of biological activities such as:

- Antibacterial and Antifungal Activities: It has been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anti-inflammatory and Antitumor Effects: Research indicates potential anti-inflammatory properties, which may be linked to its action on histamine pathways. Additionally, it has shown promise in inhibiting tumor cell proliferation in vitro .

Pharmacological Profile

The pharmacokinetics of this compound suggest good absorption characteristics due to its solubility profile. Its stability and efficacy can be influenced by environmental factors such as pH levels .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The compound demonstrated potent activity against multiple strains, with complete bacterial death observed within 8 hours at specific concentrations .

Case Study 2: Cancer Cell Proliferation

In vitro studies indicated that this compound could suppress the growth of rapidly dividing cancer cells more effectively than slower-growing fibroblasts, suggesting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

2-amino-1-(1-methylimidazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-3-5(8-4-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVUPCLNRGBKNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.